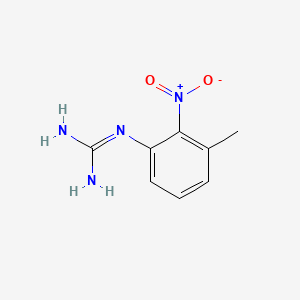

1-(3-Methyl-2-nitrophenyl)guanidine

Description

1-(3-Methyl-2-nitrophenyl)guanidine is a substituted aryl guanidine derivative characterized by a guanidine group (-NH-C(=NH)-NH₂) attached to a phenyl ring bearing a nitro (-NO₂) group at the ortho (2nd) position and a methyl (-CH₃) group at the meta (3rd) position. Guanidines are known for their strong basicity due to resonance stabilization of the protonated form, and substituents like nitro and methyl groups significantly influence electronic, steric, and solubility characteristics .

Properties

Molecular Formula |

C8H10N4O2 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(3-methyl-2-nitrophenyl)guanidine |

InChI |

InChI=1S/C8H10N4O2/c1-5-3-2-4-6(11-8(9)10)7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |

InChI Key |

UTMVYAYHPPMRKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions, often in the presence of a base like sodium hydroxide, and proceeds through the formation of an intermediate thiourea derivative, which is then converted to the desired guanidine compound.

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs large-scale batch or continuous processes. These methods may utilize automated systems for precise control of reaction conditions, ensuring high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Conversion of the nitro group to an amino group results in 1-(3-Methyl-2-aminophenyl)guanidine.

Substitution: Depending on the nucleophile used, various substituted guanidines can be formed.

Scientific Research Applications

1-(3-Methyl-2-nitrophenyl)guanidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor or DNA minor groove binder.

Industry: Utilized in the development of organocatalysts and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-nitrophenyl)guanidine involves its ability to interact with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. For example, it may enhance the release of acetylcholine following a nerve impulse, similar to other guanidines . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, affecting muscle function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Nitro Group Effects: The ortho-nitro group in this compound is electron-withdrawing, reducing basicity (lower pKa) compared to non-nitro analogs.

- Comparison to 1-(2,4-Xylyl)guanidine : The absence of a second methyl group in the target compound may reduce hydrophobic interactions but mitigate steric hindrance, allowing better access to binding pockets .

Ion Channel Modulation

Guanidine derivatives are prominent as ion channel modulators. For example:

- 1-(2,4-Xylyl)guanidine : Blocks NaV1.4 gating pore currents at 1–5 mM without affecting sodium channel function, suggesting specificity for voltage-sensor domains .

- DiMeGdn (Dimethylguanidine) : Exhibits rapid kinetics and high potency in inhibiting Kv channels, likely by disrupting protein-lipid interfaces .

The nitro group in this compound may enable π-π stacking or hydrogen bonding with aromatic residues in ion channels, while the methyl group could stabilize hydrophobic interactions. However, its larger size compared to DiMeGdn might slow kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.